molecular formula C15H14ClN3O4S B2682293 1-((2-(Benzo[d][1,3]dioxol-5-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride CAS No. 2034433-58-2

1-((2-(Benzo[d][1,3]dioxol-5-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B2682293
CAS No.: 2034433-58-2
M. Wt: 367.8
InChI Key: XVYZDHWAGPUIML-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzodioxole moiety fused to a thiazole ring, which is further linked to a pyrrolidine-2,5-dione core via a methyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The benzodioxole group (a methylenedioxy bridge) is a common pharmacophore in CNS-active compounds due to its lipophilicity and ability to modulate receptor binding . The thiazole ring contributes to π-π stacking interactions, while the pyrrolidine-2,5-dione (a cyclic imide) introduces hydrogen-bonding capabilities and conformational rigidity .

Properties

IUPAC Name

1-[[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S.ClH/c19-13-3-4-14(20)18(13)6-10-7-23-15(17-10)16-9-1-2-11-12(5-9)22-8-21-11;/h1-2,5,7H,3-4,6,8H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYZDHWAGPUIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2-(Benzo[d][1,3]dioxol-5-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a benzodioxole moiety and thiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H14ClN3O4S
  • Molecular Weight : 367.8 g/mol
  • Purity : Typically 95% .

The biological activity of this compound is largely attributed to its structural components. Compounds similar to this one have been shown to interact with various biological targets:

  • Cell Cycle Arrest : Similar thiazole derivatives have demonstrated the ability to cause cell cycle arrest at the S phase, leading to apoptosis in cancer cells .
  • Inhibition of Angiogenesis : The compound may inhibit vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), which are critical in angiogenesis .
  • Antidiabetic Properties : Some derivatives have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion, with IC50 values indicating potent activity .

Biological Activity Summary Table

Activity TypeTarget/EffectReference
AnticancerInduces apoptosis and cell cycle arrest
Angiogenesis InhibitionInhibits VEGFR1 and VEGFR2
AntidiabeticInhibits α-amylase (IC50 values < 1 µM)
CytotoxicityEffective against various cancer cell lines (IC50 < 5 µM)

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of benzodioxole derivatives, including those similar to our compound, against multiple cancer cell lines. The results indicated that these compounds exhibited potent growth inhibition with IC50 values generally below 5 µM. Notably, one derivative demonstrated a significant reduction in cell viability in breast cancer cells .

Study 2: Antidiabetic Activity

Another investigation focused on the antidiabetic potential of benzodioxole derivatives. Compound IIc was tested in vivo using a streptozotocin-induced diabetic mice model. The results showed a substantial decrease in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment, highlighting its therapeutic potential for managing diabetes .

Pharmacokinetics

Pharmacokinetic studies on similar compounds indicate that they may inhibit P-glycoprotein efflux pumps (mdr1, abcb1), which can enhance their bioavailability and therapeutic efficacy. The EC50 values for these interactions ranged from 35–74 μM .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally analogous molecules, emphasizing key differences in pharmacodynamic and pharmacokinetic properties.

Structural Analogues with Benzodioxole-Thiazole Motifs

  • Compound 27 (): (S)-(5-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone Structural Differences:
  • Replaces the pyrrolidine-2,5-dione with a pyrrolidine ring bearing a 3,4-dimethoxybenzyl substituent.
  • Features a methanone linker instead of a methyl-pyrrolidine-dione bridge. Functional Implications:
  • Demonstrated potent dual orexin receptor antagonism (IC₅₀ < 50 nM) .
  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide () :

    • Structural Differences :
  • Substitutes the pyrrolidine-2,5-dione with a cyclopropanecarboxamide group.
  • Lacks the methyl-thiazole linkage present in the target compound.
    • Functional Implications :

Analogues with Cyclic Imide or Sulfonamide Cores

  • 956436-90-1 () :
    2-[4-(1,3-Benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-methoxy-3-sulfamoylphenyl)acetamide
    • Structural Differences :
  • Replaces the thiazole-pyrrolidine-dione system with an imidazolidinone core.
  • Incorporates a sulfamoylphenyl group for enhanced solubility.
    • Functional Implications :
  • The imidazolidinone core may exhibit weaker hydrogen-bonding capacity compared to pyrrolidine-2,5-dione, affecting target affinity .
  • 851872-46-3 () :
    N-(4-Methoxy-3-piperidin-1-ylsulfonylphenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide

    • Structural Differences :
  • Uses a thiadiazole-sulfanyl group instead of benzodioxole-thiazole.
  • Features a piperidine sulfonamide moiety for solubility.
    • Functional Implications :
  • Thiadiazole’s electron-deficient nature may alter binding kinetics in redox-sensitive environments .

Pharmacokinetic and Physicochemical Comparison

Property Target Compound Compound 27 () 956436-90-1 ()
Molecular Weight ~420 g/mol (estimated) 467.16 g/mol ~480 g/mol (estimated)
Solubility High (hydrochloride salt) Moderate (neutral, lipophilic) Moderate (sulfamoyl group)
Key Pharmacophore Pyrrolidine-2,5-dione Pyrrolidine-dimethoxybenzyl Imidazolidinone
Biological Activity Undisclosed (predicted CNS activity) Dual orexin antagonist (IC₅₀ < 50 nM) Unknown (structural similarity to ACE inhibitors)

Research Findings and Implications

  • Target Compound vs. Compound 27 :
    The hydrochloride salt in the target compound improves aqueous solubility, which is critical for oral bioavailability. However, Compound 27’s dimethoxybenzyl group may confer superior CNS penetration, as evidenced by its orexin receptor antagonism .
  • Role of Cyclic Imides : Pyrrolidine-2,5-dione derivatives (e.g., the target compound) are associated with enhanced metabolic stability compared to cyclopropanecarboxamides () due to reduced susceptibility to cytochrome P450 oxidation .

Q & A

Q. What are the optimal synthetic routes for 1-((2-(Benzo[d][1,3]dioxol-5-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride, and how can yield be improved?

Methodological Answer:

  • Key Steps :
    • Thiazole Core Formation : React benzo[d][1,3]dioxol-5-amine with thiourea derivatives under reflux in anhydrous DMF (4–6 h) to form the thiazole scaffold .
    • Pyrrolidine-2,5-dione Coupling : Use nucleophilic substitution or amide coupling (e.g., EDC/HOBt) to attach the pyrrolidine-2,5-dione moiety. Optimize solvent polarity (e.g., ethanol or DMF) and temperature (70–90°C) .
    • Hydrochloride Salt Formation : Precipitate the final compound using HCl gas in ethanol, followed by recrystallization .
  • Yield Optimization :
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
    • Adjust stoichiometry (1:1.2 molar ratio of amine to thiourea) to reduce side products .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • Use 1H^1H-NMR (DMSO-d6) to verify aromatic protons (δ 6.8–7.2 ppm for benzo[d][1,3]dioxol) and thiazole methylene protons (δ 4.1–4.5 ppm) .
    • 13C^{13}C-NMR to confirm carbonyl groups (δ 170–175 ppm) and heterocyclic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = ~467.16 for analogous compounds) .
  • Melting Point Analysis : Compare with literature values (±2°C tolerance) .

Q. How can solubility and stability be assessed for in vitro assays?

Methodological Answer:

  • Solubility Screening :
    • Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Profiling :
    • Incubate in PBS at 37°C for 24–72 h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do reaction conditions influence the formation of regioisomers or byproducts during synthesis?

Methodological Answer:

  • Regioisomer Control :
    • Adjust electron-withdrawing/donating groups on the benzo[d][1,3]dioxol ring to direct regioselectivity.
    • Use low-temperature conditions (0–5°C) to minimize kinetic byproducts .
  • Byproduct Mitigation :
    • Employ column chromatography (silica gel, chloroform/methanol) to isolate pure isomers. Confirm purity via 1H^1H-NMR integration .

Q. What computational strategies can predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
    • Simulate reaction pathways (e.g., transition states for thiazole formation) using Gaussian or ORCA .
  • Molecular Docking :
    • Use AutoDock Vina to model interactions with biological targets (e.g., orexin receptors for analogs) .

Q. How can contradictory data from biological assays (e.g., IC50 variability) be resolved?

Methodological Answer:

  • Assay Optimization :
    • Standardize cell lines (e.g., HEK293 for receptor binding) and incubation times .
    • Validate results with orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization) .
  • Data Analysis :
    • Apply multivariate statistics (ANOVA) to account for batch effects or solvent interference .

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